molecular formula C12H7F5O B11855316 2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene

2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene

Cat. No.: B11855316
M. Wt: 262.17 g/mol
InChI Key: RAOXVUMAXMBAKC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethoxy groups in the naphthalene ring structure imparts distinct reactivity and stability characteristics, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide under radical conditions . The trifluoromethoxy group can be introduced using trifluoromethyl triflate as a source of the trifluoromethoxy group . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of biological systems and the development of fluorinated biomolecules.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)-1-(trifluoromethoxy)benzene
  • 2-(Difluoromethyl)-1-(trifluoromethoxy)phenol
  • 2-(Difluoromethyl)-1-(trifluoromethoxy)aniline

Uniqueness

2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene is unique due to the combination of difluoromethyl and trifluoromethoxy groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

2-(difluoromethyl)-1-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)18-12(15,16)17/h1-6,11H

InChI Key

RAOXVUMAXMBAKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(F)F

Origin of Product

United States

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